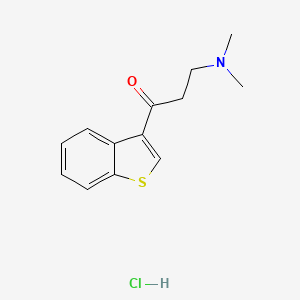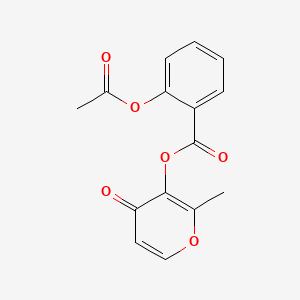
阿斯帕拉酮
科学研究应用
阿斯帕拉酮具有广泛的科学研究应用:
化学: 阿斯帕拉酮因其独特的化学性质以及作为其他化合物的先驱而被研究.
生物学: 研究表明,阿斯帕拉酮可以通过抑制细胞迁移、管状形成和脂质过氧化来预防内皮功能障碍.
作用机制
生化分析
Biochemical Properties
Aspalatone plays a significant role in biochemical reactions, primarily as an antiplatelet agent. It inhibits platelet aggregation with an IC50 of 180 µM . Aspalatone interacts with various biomolecules, including enzymes and proteins involved in the coagulation cascade. It inhibits the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of thromboxane A2, a potent promoter of platelet aggregation . Additionally, Aspalatone exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Cellular Effects
Aspalatone influences various cellular processes, particularly in endothelial cells and neurons. In endothelial cells, Aspalatone prevents lipid peroxidation, migration, and tube formation induced by vascular endothelial growth factor (VEGF) . This suggests its potential role in inhibiting angiogenesis and maintaining vascular integrity. In neurons, Aspalatone has been shown to attenuate neurotoxicity induced by kainic acid, indicating its neuroprotective effects . Aspalatone modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of Aspalatone involves its interaction with various biomolecules. Aspalatone binds to COX enzymes, inhibiting their activity and subsequently reducing the synthesis of thromboxane A2 . This inhibition leads to decreased platelet aggregation and prolonged bleeding time. Aspalatone also exerts antioxidant effects by scavenging ROS and upregulating the expression of antioxidant enzymes . These actions help mitigate oxidative damage and protect cells from stress-induced apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aspalatone have been observed to change over time. Aspalatone is relatively stable under standard storage conditions, with a stability of up to four years . Over time, Aspalatone continues to exhibit its antiplatelet and antioxidant effects, although its efficacy may decrease with prolonged exposure to environmental factors. Long-term studies have shown that Aspalatone maintains its protective effects against oxidative stress and neurotoxicity in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Aspalatone vary with different dosages in animal models. At a minimal effective dose of 24 mg/kg, Aspalatone significantly prolongs bleeding time and exhibits antioxidant and neuroprotective effects . Higher doses of Aspalatone may lead to toxic or adverse effects, including gastrointestinal irritation and ulceration . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety in animal studies.
Metabolic Pathways
Aspalatone is involved in various metabolic pathways, primarily related to its antiplatelet and antioxidant activities. It interacts with COX enzymes, inhibiting the synthesis of thromboxane A2 and reducing platelet aggregation . Aspalatone also affects metabolic flux by modulating the levels of ROS and enhancing the activity of antioxidant enzymes . These interactions contribute to its overall protective effects against oxidative stress and inflammation.
Transport and Distribution
Aspalatone is transported and distributed within cells and tissues through various mechanisms. It is absorbed orally and distributed systemically, reaching target tissues such as the endothelium and neurons . Aspalatone interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
Aspalatone’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial integrity . Aspalatone may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in mitigating oxidative stress and inflammation .
准备方法
阿斯帕拉酮是通过乙酰水杨酸(阿司匹林)和麦芽酚的酯化反应合成的 . 该反应通常涉及使用脱水剂来促进酯化过程。 阿斯帕拉酮的工业生产遵循类似的合成路线,但规模更大,确保最终产品的纯度和一致性 .
化学反应分析
相似化合物的比较
阿斯帕拉酮与其他类似化合物相比具有独特之处,因为它结合了抗氧化、抗血小板和抗炎特性 . 类似的化合物包括:
阿司匹林(乙酰水杨酸): 虽然阿司匹林也具有抗血小板和抗炎特性,但它缺乏阿斯帕拉酮的抗氧化潜力.
阿斯帕拉酮特有的特性组合使其成为科学研究和临床应用中一种宝贵的化合物。
属性
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBIZYPCGNCWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163638 | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147249-33-0 | |
| Record name | Aspalatone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPALATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A233M007P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


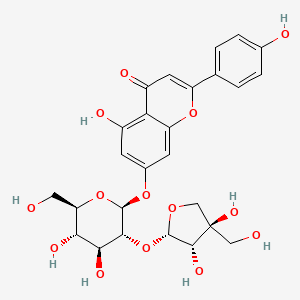
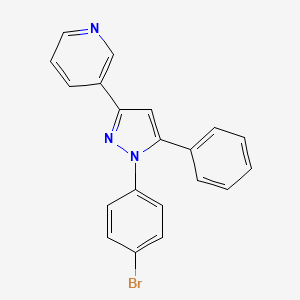
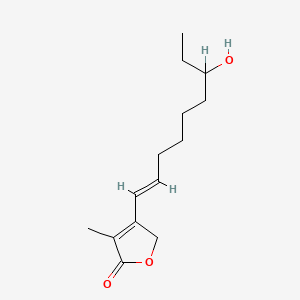
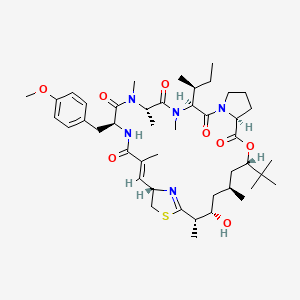
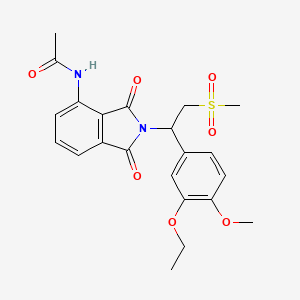
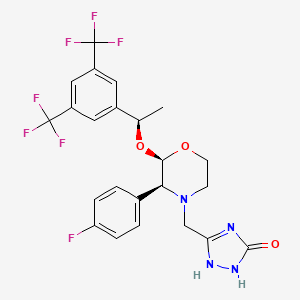
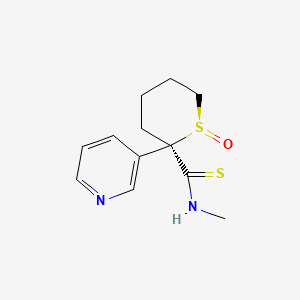

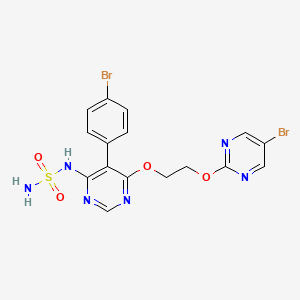
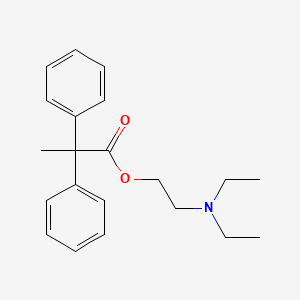
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)


